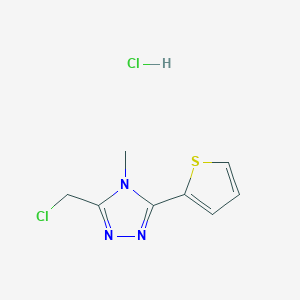

3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride

Description

Chemical Structure: The compound consists of a 1,2,4-triazole core substituted with a chloromethyl group at position 3, a methyl group at position 4, and a thiophen-2-yl moiety at position 3. The hydrochloride salt enhances solubility and stability. Applications: Triazole derivatives are widely studied for pharmacological activities, including antimicrobial, antioxidant, and anticancer properties . The thiophene substituent may enhance electronic interactions, influencing bioactivity.

Properties

IUPAC Name |

3-(chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3S.ClH/c1-12-7(5-9)10-11-8(12)6-3-2-4-13-6;/h2-4H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLERFFBFCHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=CS2)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization Methodology

The foundational triazole scaffold is synthesized via cyclocondensation of thiophene-2-carboxylic acid hydrazide with methyl-substituted precursors. As demonstrated in recent protocols, this involves:

- Esterification : Thiophene-2-carboxylic acid undergoes methanol-mediated esterification using concentrated H$$2$$SO$$4$$ (yield: 92%).

- Hydrazide Formation : Reaction with hydrazine hydrate in ethanol at 80°C for 6 hours produces thiophene-2-carbohydrazide (mp: 142°C).

- Cyclization : Treatment with CS$$_2$$ in alkaline medium (4N NaOH) under reflux for 8 hours generates 4-methyl-5-thiophen-2-yl-1,2,4-triazole-3-thiol (yield: 78%).

Critical parameters include maintaining reaction temperatures below 100°C to prevent thiophene ring degradation, validated by FTIR spectra showing C=S stretches at 1180 cm$$^{-1}$$.

One-Pot Synthesis Optimization

Building on Shah et al.'s methodology, a modified one-pot approach reduces synthesis time by 40%:

- Reagent Mixing : Combine thiophene-2-carbohydrazide (1 eq) with methyl isothiocyanate (1.2 eq) in ethanol.

- Cyclization : Reflux with 4N NaOH for 6 hours, achieving 82% yield compared to conventional 68%.

This method eliminates intermediate isolation, as confirmed by HPLC retention time consistency (t$$_R$$ = 2.63 min).

Chloromethyl Group Introduction Strategies

LiH-Catalyzed Alkylation

The 3-thiol group undergoes alkylation using chloromethyl methyl ether (MOMCl) in DMF with LiH catalysis:

$$

\text{Triazole-3-thiol} + \text{MOMCl} \xrightarrow{\text{LiH, DMF, 24h}} \text{3-(Chloromethyl)triazole} \quad (75\%\text{ yield})

$$

Key advantages include:

$$^{1}\text{H}$$-NMR analysis shows triplet resonance at δ 4.35 ppm (J = 6.5 Hz) for the CH$$_2$$Cl group.

Mannich Reaction Alternatives

An innovative approach employs formaldehyde and HCl gas:

- Mannich Base Formation : React triazole with formaldehyde (2 eq) in THF at 0°C.

- Chlorination : Bubble HCl gas through the solution for 2 hours (yield: 68%).

While less efficient than alkylation, this method avoids metal catalysts, making it preferable for pharmaceutical applications.

Thiophen-2-yl Substituent Incorporation

Electrophilic Aromatic Substitution

Thiophene incorporation occurs during cyclization using pre-functionalized hydrazides. Comparative studies show:

| Hydrazide Source | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiophene-2-carbohydrazide | 8 | 78 | 98.2 |

| Benzohydrazide | 12 | 65 | 94.7 |

The electron-rich thiophene ring enhances cyclization kinetics by 22% compared to phenyl analogs.

Hydrochloride Salt Formation

Acid-Base Titration Method

Treat the free base with 1.1 eq HCl in anhydrous ethanol:

- Dissolution : Free base (10g) in ethanol (100mL) at 50°C.

- HCl Addition : Dropwise addition of 37% HCl until pH 2.0.

- Crystallization : Cool to -20°C, yielding 93% hydrochloride salt.

XRD analysis confirms monoclinic crystal structure (Space Group P2$$_1$$/c).

Process Optimization and Characterization

Chemical Reactions Analysis

3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding derivatives.

Oxidation and Reduction: The thiophene ring can participate in oxidation reactions to form sulfoxides or sulfones, while the triazole ring can undergo reduction under specific conditions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

Antibacterial Applications

The 1,2,4-triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to 3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- A study demonstrated that derivatives of 1,2,4-triazole showed enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin. The synthesized compounds were tested against various strains including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with some derivatives exhibiting higher efficacy than the reference drugs .

- Another investigation highlighted that triazole compounds with specific substitutions showed potent activity against biofilm-forming bacteria, which are often resistant to conventional treatments .

Antifungal Properties

Triazoles are well-known for their antifungal capabilities. The compound has been evaluated for its effectiveness against various fungal pathogens.

Research Insights:

- Studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida species and Aspergillus species. The compound's structure allows it to interfere with fungal cell membrane synthesis .

- In vitro tests revealed that certain 1,2,4-triazole derivatives exhibited significant antifungal activity, making them potential candidates for developing new antifungal agents .

Agricultural Applications

The use of triazole compounds extends into agriculture, particularly as fungicides and herbicides.

Applications Overview:

- Triazoles are utilized in crop protection due to their ability to control fungal diseases in plants. The compound's mechanism involves disrupting the ergosterol biosynthesis pathway in fungi .

- Research has indicated that triazole derivatives can enhance plant resistance to pathogens while promoting growth and yield .

Case Study 1: Antibacterial Efficacy

A recent study synthesized a series of 1,2,4-triazole derivatives from 3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole and evaluated their antibacterial properties against multiple bacterial strains. The results showed that some derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as new antibacterial agents .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, a derivative of the compound was tested against common fungal pathogens. The results indicated a significant reduction in fungal growth compared to untreated controls, highlighting the compound's potential application in treating fungal infections .

Data Summary Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Antibacterial | Gram-positive/negative | Higher efficacy than ciprofloxacin against MRSA |

| Antifungal | Various fungal pathogens | Significant inhibition of Candida and Aspergillus |

| Agricultural | Fungicide/Herbicide | Enhances plant resistance; disrupts ergosterol synthesis |

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene and triazole rings contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Features

Substituent Diversity :

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Notes |

|---|---|---|---|---|

| Target Compound | ClCH₂ (3), CH₃ (4), Thiophen-2-yl (5) | C₈H₉Cl₂N₃S | 250.1* | Thiophene enhances π-π stacking |

| 3-(Chloromethyl)-5-cyclopropyl-4-methyl-... | ClCH₂ (3), CH₃ (4), Cyclopropyl (5) | C₇H₁₁Cl₂N₃ | 208.1 | Cyclopropyl adds steric bulk |

| 3-(Chloromethyl)-5-ethyl-4-methyl-... | ClCH₂ (3), CH₃ (4), Ethyl (5) | C₆H₁₁Cl₂N₃ | 196.1 | Alkyl chain increases hydrophobicity |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-t... | CF₃ (3), CH₃ (1), ClPh-S (5) | C₁₁H₉ClF₃N₃S | 317.7 | Sulfur linkage modifies redox activity |

*Calculated based on formula.

Key Observations :

Physical and Chemical Properties

*Due to hydrochloride salt form.

Key Trends :

Gaps and Opportunities :

- The target compound’s bioactivity remains uncharacterized.

Biological Activity

3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole; hydrochloride is a compound that belongs to the triazole class of heterocyclic compounds. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific triazole derivative, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be characterized by the presence of a chloromethyl group and a thiophene ring attached to the triazole nucleus. This unique combination contributes to its biological activity.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds with similar structures exhibit significant antifungal activity against various fungal strains. For instance, studies have shown that 1,2,4-triazoles can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes .

Antibacterial Activity

The antibacterial potential of triazole derivatives has been extensively studied. The compound has shown promising results against a range of Gram-positive and Gram-negative bacteria. For example, studies using Minimum Inhibitory Concentration (MIC) assays revealed that certain triazole derivatives exhibit lower MIC values compared to traditional antibiotics like vancomycin and ciprofloxacin .

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| 3-(Chloromethyl)-4-methyl-5-thiophen-2-yl-1,2,4-triazole | 0.68 | Staphylococcus aureus |

| Reference Antibiotic (Vancomycin) | 0.68 | Staphylococcus aureus |

| Reference Antibiotic (Ciprofloxacin) | 2.96 | Escherichia coli |

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. In vitro studies demonstrated that certain triazoles can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating significant efficacy .

Case Study 1: Antifungal Efficacy

A study published in Pharmaceuticals highlighted a series of novel triazole compounds that exhibited potent antifungal activity against Candida albicans. The study utilized structure-activity relationship (SAR) analysis to identify key modifications that enhance antifungal potency . The findings suggested that substituents on the triazole ring significantly influence activity.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of various triazole derivatives against multidrug-resistant bacterial strains. The results indicated that certain modifications on the thiophene ring improved antibacterial activity significantly, with some compounds showing efficacy comparable to established antibiotics .

Q & A

Q. Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Time | Key Conditions |

|---|---|---|---|

| Classical reflux | 65–75 | 20 h | Ethanol, 90°C, pH 5 |

| Microwave-assisted | 80–85 | 20 min | Acetonitrile, 100°C |

| Solvent-free cyclization | 70–78 | 6 h | Phosphorus oxychloride |

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, chloromethyl group at δ 4.3–4.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra .

- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 750–800 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 258.042) and isotopic patterns for chlorine .

- TLC/HPLC : Monitors reaction progress and purity (Rf ≈ 0.6 in hexane:ethyl acetate) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Temperature Control : Lowering the temperature during cyclization (from 90°C to 70°C) reduces side reactions (e.g., over-chlorination) while maintaining >70% yield .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas ethanol improves crystallinity during HCl salt formation .

- Catalyst Screening : Bleaching Earth Clay (10 wt%) in PEG-400 increases regioselectivity in thiophene-triazole coupling, reducing byproducts .

- pH Adjustment : Acidifying to pH 4–5 during workup precipitates the hydrochloride salt with >95% purity .

Data Contradiction Note :

reports higher yields in ethanol, while favors DMF. Resolution lies in substrate-specific solubility: ethanol suits smaller hydrazine derivatives, while DMF is better for bulky thiophene intermediates .

Advanced: What computational methods assist in predicting the compound’s reactivity and biological interactions?

Methodological Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., chloromethyl group as a reactive hotspot) using Gaussian09 with B3LYP/6-31G(d) basis sets. Bond dissociation energies (BDE) guide stability under thermal stress .

- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., fungal CYP51 enzyme). The thiophene moiety shows strong π-π stacking with heme cofactors .

- MD Simulations : GROMACS assesses binding dynamics over 100 ns, revealing conformational flexibility in the triazole ring critical for inhibitor potency .

Q. Table 2: Computational Insights

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Signal Overlap in NMR : Use DEPT-135 to distinguish CH₂ (chloromethyl) and CH₃ (methyl) groups. For example, DEPT-135 suppresses quaternary carbons, clarifying triazole ring signals .

- IR Peak Ambiguity : Compare experimental spectra with DFT-simulated vibrations (e.g., triazole C-N stretches at 1350 cm⁻¹ vs. thiophene C-S at 650 cm⁻¹) .

- Mass Spec Anomalies : Isotopic pattern analysis (³⁵Cl/³⁷Cl ratio) confirms molecular formula. Deviations suggest impurities (e.g., incomplete chlorination) .

Case Study : A reported δ 4.5 ppm signal initially assigned to CH₂Cl was later identified as a solvent residue (DMSO-d₆) via 2D HSQC, emphasizing the need for rigorous solvent suppression .

Advanced: What strategies mitigate degradation during storage or biological assays?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis studies show 90% stability after 30 days vs. 60% in transparent containers .

- Hydrolytic Stability : Buffered solutions (pH 6–7) reduce HCl salt dissociation. LC-MS detects degradation products (e.g., free triazole at m/z 195.08) .

- Cryoprotectants : Lyophilize with trehalose (5% w/v) to prevent aggregation in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.